![molecular formula C7H5ClFNO2 B2711689 4-Amino-5-chloro-2-fluorobenzoic acid CAS No. 1001346-86-6](/img/structure/B2711689.png)
4-Amino-5-chloro-2-fluorobenzoic acid
Overview
Description
4-Amino-5-chloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloro-2-fluorobenzoic acid consists of a benzene ring substituted with an amino group, a chloro group, a fluoro group, and a carboxylic acid group . The InChI code for this compound is 1S/C7H5ClFNO2/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2H,10H2, (H,11,12) and the InChI key is UBVUOMYWOMBBGJ-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 4-Amino-5-chloro-2-fluorobenzoic acid, serves as a versatile building block in the heterocyclic oriented synthesis. It enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through a series of reactions involving immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization. These heterocycles are crucial in drug discovery due to their pharmacological importance (Křupková, Funk, Soural, & Hlaváč, 2013).
Antibacterial Agents
The compound's framework is instrumental in the synthesis of new biologically active molecules, such as fluorine-containing thiadiazolotriazinones, which exhibit promising antibacterial activities. By condensing derivatives of 1,2,4-triazin-5(4H)-ones with various fluorobenzoic acids, including 3-phenoxy-4-fluoro-benzoic acid and 2,4-dichloro-5-fluorobenzoic acid, novel compounds with significant antibacterial potential at low concentrations have been developed (Holla, Bhat, & Shetty, 2003).
Fluorescence Detection Enhancements
The interaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) has been shown to significantly improve reactivity and fluorescence yield, surpassing reactions with analogous chloro and bromo derivatives. This advancement facilitates the fluorimetric determination of amino acids like proline, hydroxyproline, and sarcosine with improved detection limits and specificity, crucial for biochemical analysis and research (Imai & Watanabe, 1981).
Drug Discovery and Development
Compounds derived from or related to 4-Amino-5-chloro-2-fluorobenzoic acid are pivotal in the development of novel anticancer agents. Specifically, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles synthesized from related precursors have shown potent cytotoxicity against various cancer cell lines, highlighting their potential in antitumor therapy. This research illustrates the crucial role of fluorinated benzothiazoles in pharmaceutical development, offering a promising direction for new cancer treatments (Hutchinson et al., 2001).
properties
IUPAC Name |
4-amino-5-chloro-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUOMYWOMBBGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-fluorobenzoic acid | |
CAS RN |
1001346-86-6 | |
Record name | 4-amino-5-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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